molecular formula C19H20N4O3S B11257658 (4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11257658
M. Wt: 384.5 g/mol
InChI Key: NKUITFIQHQKYBN-UHFFFAOYSA-N
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Description

6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the thieno[2,3-d]pyrimidin-4-one core. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to these targets, modulating their activity and affecting various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N4O3S/c1-12-15-17(24)20-11-21-18(15)27-16(12)19(25)23-8-6-22(7-9-23)13-4-3-5-14(10-13)26-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,24)

InChI Key

NKUITFIQHQKYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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